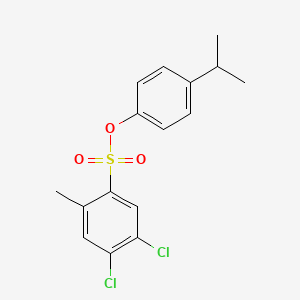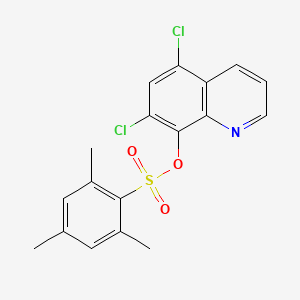
4-(Propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound features a benzene ring substituted with isopropyl and dichloromethyl groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. The process begins with the sulfonation of 4,5-dichloro-2-methylbenzene using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group. This intermediate is then reacted with 4-(Propan-2-yl)phenol under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product while minimizing by-products.
化学反应分析
Types of Reactions
4-(Propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction is facilitated by the electron-withdrawing sulfonate group, making the aromatic ring more susceptible to electrophilic attack.
Nucleophilic Substitution: The presence of chlorine atoms allows for nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms under suitable conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include sulfur trioxide, chlorosulfonic acid, and various electrophiles.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Nucleophilic Substitution: Products include substituted benzene derivatives where chlorine atoms are replaced by nucleophiles.
科学研究应用
4-(Propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate has several applications in scientific research:
作用机制
The mechanism of action of 4-(Propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group enhances the compound’s ability to participate in electrophilic and nucleophilic reactions, making it a valuable intermediate in various chemical processes . The presence of chlorine atoms further facilitates these reactions by stabilizing the intermediate species formed during the reaction .
相似化合物的比较
Similar Compounds
- 4-(Propan-2-yl)phenyl 4-chlorobenzene-1-sulfonate
- 4-(Propan-2-yl)phenyl 2,5-dichlorobenzene-1-sulfonate
- 4-(Propan-2-yl)phenyl 3,4-dichlorobenzene-1-sulfonate
Uniqueness
4-(Propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The combination of isopropyl and dichloromethyl groups provides distinct steric and electronic effects, making it a valuable compound in synthetic chemistry .
属性
IUPAC Name |
(4-propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3S/c1-10(2)12-4-6-13(7-5-12)21-22(19,20)16-9-15(18)14(17)8-11(16)3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQSKZVEZOKQEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)C(C)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-Methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B7440437.png)




![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B7440450.png)




![1-(2,5-Dichlorophenyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine](/img/structure/B7440478.png)
![1-(2,5-Dichlorophenyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B7440482.png)


